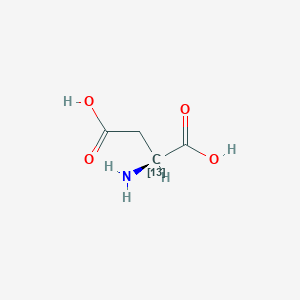
(2S)-2-amino(213C)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino(213C)butanedioic acid is a chiral amino acid derivative. It is an isotopically labeled compound where the carbon-13 isotope is incorporated into the molecule. This compound is significant in various fields of scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(213C)butanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled starting materials in a series of chemical reactions that preserve the isotopic label. For instance, the synthesis might start with a carbon-13 labeled precursor, which undergoes a series of reactions such as amination, carboxylation, and chiral resolution to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of bioreactors for fermentation, followed by chemical synthesis steps to incorporate the isotopic label. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2S)-2-amino(213C)butanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, reduction might yield alcohols or amines, and substitution might yield halogenated compounds or other derivatives.
科学的研究の応用
(2S)-2-amino(213C)butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled compounds for various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of (2S)-2-amino(213C)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The incorporation of the carbon-13 isotope allows researchers to track its movement and interactions within the system, providing insights into its effects and mechanisms.
類似化合物との比較
Similar Compounds
(2S)-2-amino(213C)butanoic acid: Another isotopically labeled amino acid with similar applications in research.
(2S)-2-amino(213C)propanoic acid: A related compound used in similar studies but with different structural properties.
Uniqueness
(2S)-2-amino(213C)butanedioic acid is unique due to its specific isotopic labeling and chiral nature. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and pathways. Its applications in NMR spectroscopy and metabolic studies highlight its importance in advancing scientific research.
特性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
134.10 g/mol |
IUPAC名 |
(2S)-2-amino(213C)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1 |
InChIキー |
CKLJMWTZIZZHCS-JACJRKFSSA-N |
異性体SMILES |
C([13C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















